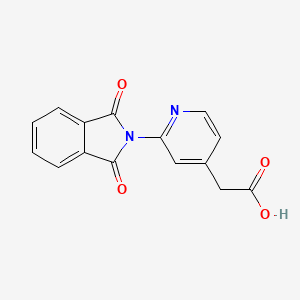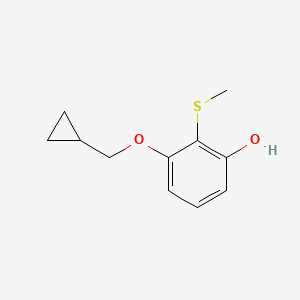
2-(2-(1,3-Dioxoisoindolin-2-YL)pyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N-phthalimidyl) pyridylacetic acid typically involves the condensation of phthalic anhydride with primary amines to form the phthalimide core . This reaction is usually carried out at high temperatures. When the primary amine is not readily accessible, alternative methods such as the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or the Gabriel synthesis using potassium phthalimide with alkyl halides can be employed .
Industrial Production Methods
Industrial production of 4-(2-N-phthalimidyl) pyridylacetic acid may involve large-scale synthesis using readily available starting materials and cost-effective catalysts. The process is designed to be environmentally benign and operationally simple, often involving one-pot processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-N-phthalimidyl) pyridylacetic acid can undergo various types of chemical reactions, including:
Oxidation: Using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or alcohols under Mitsunobu conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and bases (e.g., cesium carbonate in anhydrous N,N-dimethylformamide) . Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(2-N-phthalimidyl) pyridylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-N-phthalimidyl) pyridylacetic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a protective group for amines, preventing unwanted side reactions during synthesis . Additionally, the pyridylacetic acid moiety may interact with enzymes or receptors, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2-N-phthalimidyl) pyridylacetic acid include other phthalimide derivatives and pyridylacetic acid analogs . Examples include:
Phthalimide: A core structure found in many natural products and pharmaceuticals.
Pyridylacetic Acid: A compound with similar structural features but lacking the phthalimide group.
Uniqueness
The uniqueness of 4-(2-N-phthalimidyl) pyridylacetic acid lies in its combined phthalimide and pyridylacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H10N2O4 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
2-[2-(1,3-dioxoisoindol-2-yl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C15H10N2O4/c18-13(19)8-9-5-6-16-12(7-9)17-14(20)10-3-1-2-4-11(10)15(17)21/h1-7H,8H2,(H,18,19) |
Clave InChI |
KIECTJNKBDJZAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)







![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)
